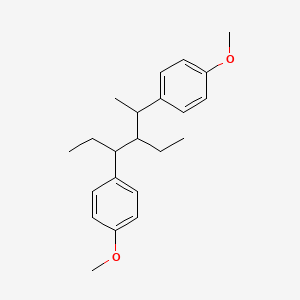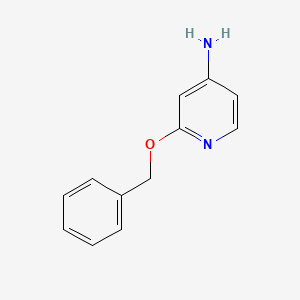
Risedronic Acid Monoethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risedronic Acid Monoethyl Ester is a chemical compound with the molecular formula C9H15NO7P2 . It contains a total of 34 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .
Synthesis Analysis
The synthesis of Risedronic Acid Monoethyl Ester involves a practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis . This process applies the highly efficient selective monohydrolysis of symmetric diesters . A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature .Molecular Structure Analysis
The molecular structure of Risedronic Acid Monoethyl Ester includes 34 bonds in total, with 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Risedronic Acid Monoethyl Ester include the selective monohydrolysis of symmetric diesters . The synthesis of risedronic acid was carried out in 76% yield and excellent purity .Physical And Chemical Properties Analysis
The solubility and the acid-base properties of Risedronic Acid were studied in NaCl and (C2H5)4NI aqueous solutions at different ionic strengths and at T = 298.15 ± 0.1 K . The solubility in water is 0.00274 mol·dm−3 .Aplicaciones Científicas De Investigación
Osteoporosis Treatment and Prevention
Risedronic Acid Monoethyl Ester, as part of the bisphosphonate class, is primarily researched for its efficacy in treating and preventing osteoporosis. Bisphosphonates, including Risedronic Acid, have shown significant potential in reducing the risk of fractures in postmenopausal women by improving bone density and inhibiting bone resorption.
Antifracture Efficacy : Clinical trials have consistently demonstrated that Risedronic Acid significantly reduces the risk of vertebral and nonvertebral fractures in postmenopausal women. The drug works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing fracture risk (Bilezikian, 2009; Watts, 2001).
Long-Term Use and Safety : Long-term studies suggest that Risedronic Acid is safe and tolerable for up to 10 years of continuous use. Such extended use is critical for managing chronic conditions like osteoporosis. Notably, the drug accumulates in bone tissue, providing a reservoir that continues to exert antiresorptive effects even after treatment cessation, potentially offering lasting protection against fractures (Watts & Diab, 2010).
Dosage and Administration Flexibility : The development of different formulations, including delayed-release tablets, offers more flexible dosing regimens that can improve patient adherence. This flexibility is crucial for the long-term management of osteoporosis, where consistent medication adherence is often a challenge (Kinov & Boyanov, 2012).
Comparative Efficacy with Other Bisphosphonates : While Risedronic Acid is effective in reducing fracture risk, studies also explore its comparative efficacy with other bisphosphonates. These comparisons are essential for tailoring osteoporosis treatment to individual patient needs, considering factors like dosing convenience, safety profile, and specific efficacy in reducing different types of fractures (Rizzoli, 2011).
Mecanismo De Acción
Target of Action
Risedronic Acid Monoethyl Ester, often referred to as Risedronic Acid, is a third-generation bisphosphonate . Its primary targets are the osteoclasts , the cells responsible for bone resorption . By inhibiting these cells, Risedronic Acid plays a crucial role in the treatment of bone disorders such as osteoporosis and Paget’s disease .
Mode of Action
Risedronic Acid binds to bone hydroxyapatite , which is abundant in the mineral matrix of bones . When bone resorption occurs, it causes local acidification, releasing Risedronic Acid, which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, Risedronic Acid induces apoptosis (cell death) through the inhibition of farnesyl pyrophosphate synthase . This inhibition of osteoclasts results in decreased bone resorption .
Biochemical Pathways
The key biochemical pathway involved in the action of Risedronic Acid is the mevalonate pathway . This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting farnesyl pyrophosphate synthase, a key enzyme in this pathway, Risedronic Acid disrupts osteoclast function, leading to decreased bone resorption .
Pharmacokinetics
Risedronic Acid exhibits very low plasma levels and high residence time in the body . Following oral administration, the kinetics of Risedronic Acid is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, is remarkably high . No volunteer characteristics were identified to affect significantly the disposition of Risedronic Acid . Simulations revealed high variability in the concentration levels after different dosage schemes .
Result of Action
The primary molecular effect of Risedronic Acid is the inhibition of bone resorption . By inducing apoptosis in osteoclasts, Risedronic Acid disrupts their function, leading to decreased bone resorption . This results in an overall increase in bone mass and density, which is beneficial in conditions like osteoporosis and Paget’s disease .
Action Environment
The action of Risedronic Acid can be influenced by various environmental factors. For instance, the bioavailability of Risedronic Acid in biological fluids can be affected by the presence of other ions, such as Ca2+ . .
Safety and Hazards
Propiedades
IUPAC Name |
[1-[ethoxy(hydroxy)phosphoryl]-1-hydroxy-2-pyridin-3-ylethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAWNBBFXHEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


